Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-
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Overview
Description
Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl- is a derivative of the amino acid alanine. This compound is characterized by the presence of a hydroxyphenyl group attached to the nitrogen atom of alanine, along with an additional methyl group on the alanine backbone. It has the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
This method allows for the efficient production of the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted hydroxyphenyl derivatives
Scientific Research Applications
Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of enzymes and other proteins. The compound may also influence metabolic pathways by acting as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
Alanine: A simple amino acid with a methyl group as its side chain.
Phenylalanine: An amino acid with a benzyl side chain.
Uniqueness
Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl- is unique due to the combination of a hydroxyphenyl group and an additional methyl group on the alanine backbone. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
154703-04-5 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methylamino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-11(2,10(14)15)12-7-8-5-3-4-6-9(8)13/h3-6,12-13H,7H2,1-2H3,(H,14,15) |
InChI Key |
NQHRLNPHUUMUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)NCC1=CC=CC=C1O |
Origin of Product |
United States |
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